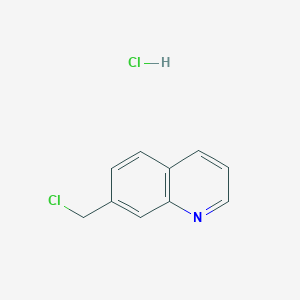

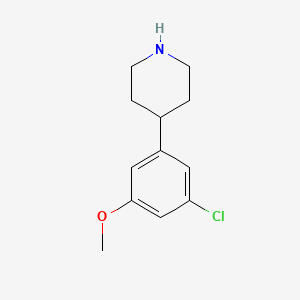

![molecular formula C17H12F3NO2 B2357206 3-Phenyl-5-{[3-(trifluoromethyl)phenoxy]methyl}isoxazole CAS No. 551921-33-6](/img/structure/B2357206.png)

3-Phenyl-5-{[3-(trifluoromethyl)phenoxy]methyl}isoxazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“3-Phenyl-5-{[3-(trifluoromethyl)phenoxy]methyl}isoxazole” is a heterocyclic compound . It has gained widespread attention due to its various biological and chemical properties, as well as its potential applications in various fields of research and industry.

Synthesis Analysis

The synthesis of “3-Phenyl-5-{[3-(trifluoromethyl)phenoxy]methyl}isoxazole” involves the reaction of 4,4,4-trifluoro-1-phenyl-1,3-butanedione with hydroxylamine, leading to the formation of 5-hydroxy-3-phenyl-5-(trifluoromethyl)-4,5-dihydroisoxazole. This compound is then dehydrated to form “3-Phenyl-5-{[3-(trifluoromethyl)phenoxy]methyl}isoxazole”. This isomer can also be synthesized by the reaction of 4-chloro-4-phenyl-1,1,1-trifluoro-3-buten-2-one with sodium azide .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “3-Phenyl-5-{[3-(trifluoromethyl)phenoxy]methyl}isoxazole” have been described in the Synthesis Analysis section. The reactions involve the use of hydroxylamine and sodium azide .

Aplicaciones Científicas De Investigación

Antifungal Agents

- Isoxazolidine derivatives, including those related to the specified compound, have been identified as useful antifungal agents. These compounds can have various substituents on their phenyl rings, such as halogen, lower alkyl, or nitro groups, contributing to their antifungal properties (Bennett et al., 1988).

Photochemical Properties

- A study on the photochemistry of isoxazoles, including 4-substituted 5-Methyl-3-phenyl-isoxazoles, reveals insights into their photochemical transformations under specific conditions, which can be crucial for understanding their reactivity and potential applications (Dietliker et al., 1976).

Synthesis of Isoxazole Derivatives

- Research has been conducted on synthesizing functional isoxazole derivatives from (5-arylisoxazol-3-yl)chloromethanes, indicating a methodology for producing various isoxazole compounds with potential applications in different fields (Potkin et al., 2015).

Thermal Elimination Reactions

- The thermal reaction of 5-substituted 3-phenyl-Δ2-isoxazolines has been studied to understand isoxazole formation. This research provides insights into the temperatures and conditions needed for the elimination reactions of these compounds (Iwakura et al., 1972).

NMR Study of Fluorinated Isoxazoles

- A study focusing on the synthesis, structure, and NMR analysis of fluorinated isoxazoles derived from hemi-curcuminoids highlights the structural characteristics of these compounds in solid-state and solution, providing valuable data for their potential applications (Nieto et al., 2019).

Propiedades

IUPAC Name |

3-phenyl-5-[[3-(trifluoromethyl)phenoxy]methyl]-1,2-oxazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12F3NO2/c18-17(19,20)13-7-4-8-14(9-13)22-11-15-10-16(21-23-15)12-5-2-1-3-6-12/h1-10H,11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUBRJHDTZWZBHD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NOC(=C2)COC3=CC=CC(=C3)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12F3NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Phenyl-5-{[3-(trifluoromethyl)phenoxy]methyl}isoxazole | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

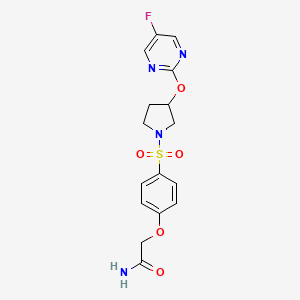

![4-(4-chlorophenyl)-N-[(Z)-1-pyridin-4-ylethylideneamino]-1,3-thiazol-2-amine](/img/structure/B2357129.png)

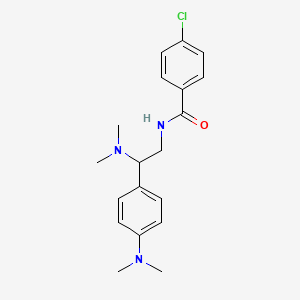

![2-fluoro-6-{[2-(1H-indol-3-yl)ethyl]amino}benzenecarbonitrile](/img/structure/B2357130.png)

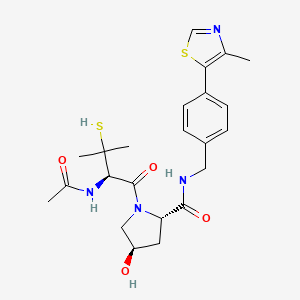

![(3-(benzyloxy)phenyl)((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)methanone](/img/structure/B2357132.png)

![5-Benzyl-2-(4,5,6,7-tetrahydro-1H-indazol-3-ylmethyl)-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2357133.png)

![2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(3-methoxybenzyl)acetamide](/img/structure/B2357134.png)

![Tert-butyl 4-[2-(3-chlorophenyl)-6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carboxylate](/img/structure/B2357135.png)

![5-ethyl-N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]thiophene-2-sulfonamide](/img/structure/B2357146.png)